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molecular formula C16H13NS B8345049 4-(phenyl-2-thienylmethyl)Pyridine

4-(phenyl-2-thienylmethyl)Pyridine

Cat. No. B8345049
M. Wt: 251.3 g/mol
InChI Key: CEJJXEINFZHWSR-UHFFFAOYSA-N
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Patent
US05827501

Procedure details

NAI (2.27 g, 16.0 mmol) and Me3Sicl (2.02, 16.0 mmol) were stirred in CH3CN (70 mL) at 0° C. (Phenyl)-pyrid-4-yl-(thien-2-yl)methanol (0.534 g, 2.00 mmol (Example 93)) was added at 0° C. and the resulting solution was stirred over night at room temperature. Na2S2O3 (sat., 20 mL) was added and the two phase system was stirred 5 minutes. The phases were separated and the organic layer was dried (MgSO4), filtered and evaporated. The resulting crystals were dissolved in CH2Cl2 (30 mL), the solution was washed with NaHCO3 (30 mL, sat.) and H2O (30 mL), dried (MgSO4) and evaporated yielding 0.41 g which was recrystallized in diisopropyl ether giving 0.22 g (43.8%) of the pure title compound.
Name
Na2S2O3
Quantity
20 mL
Type
reactant
Reaction Step One
Name
(Phenyl)-pyrid-4-yl-(thien-2-yl)methanol
Quantity
0.534 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:14]2[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=2)([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O-]S([O-])(=S)=O.[Na+].[Na+]>CC#N>[C:1]1([CH:7]([C:14]2[CH:15]=[CH:16][N:17]=[CH:18][CH:19]=2)[C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Na2S2O3
Quantity
20 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Two
Name
(Phenyl)-pyrid-4-yl-(thien-2-yl)methanol
Quantity
0.534 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)(C=1SC=CC1)C1=CC=NC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C.
STIRRING
Type
STIRRING
Details
the two phase system was stirred 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crystals were dissolved in CH2Cl2 (30 mL)
WASH
Type
WASH
Details
the solution was washed with NaHCO3 (30 mL, sat.) and H2O (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
yielding 0.41 g which
CUSTOM
Type
CUSTOM
Details
was recrystallized in diisopropyl ether giving 0.22 g (43.8%) of the pure title compound

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(C=1SC=CC1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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